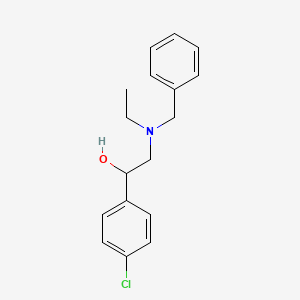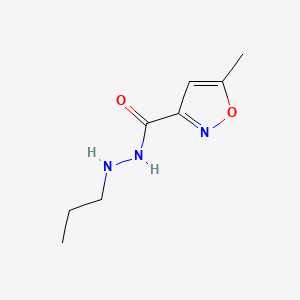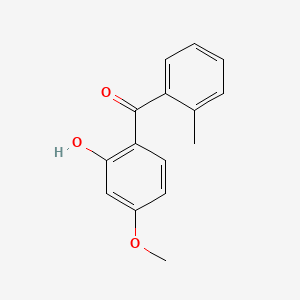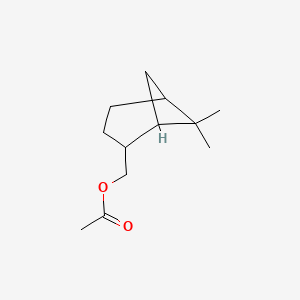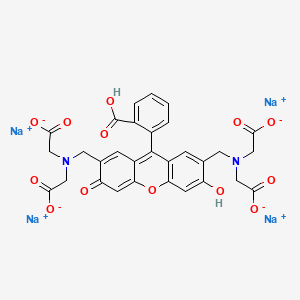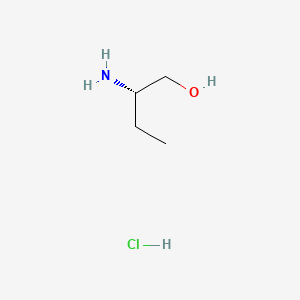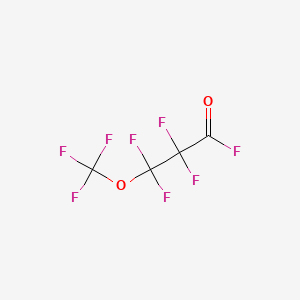
2,2,5-Trimethylcyclopentanone
Overview
Description
2,2,5-Trimethylcyclopentanone is a cyclic ketone compound . It has a molecular formula of C8H14O and an average mass of 126.196 Da .
Molecular Structure Analysis
The molecule contains a total of 23 atoms, including 14 Hydrogen atoms, 8 Carbon atoms, and 1 Oxygen atom . It has a cyclic structure with a ketone functional group .Physical And Chemical Properties Analysis
2,2,5-Trimethylcyclopentanone has a density of 0.9±0.1 g/cm3, a boiling point of 152.0±0.0 °C at 760 mmHg, and a vapour pressure of 3.6±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 38.9±3.0 kJ/mol and a flash point of 45.4±10.7 °C .Scientific Research Applications
Fragrance Ingredient
2,2,5-Trimethyl-5-pentylcyclopentanone, a derivative of 2,2,5-Trimethylcyclopentanone, is used as a fragrance ingredient. It belongs to the fragrance structural group of Ketones Cyclopentanones and Cyclopentenones. The toxicological and dermatological aspects of this compound in fragrances have been extensively reviewed, providing insights into its physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, and phototoxicity data (Scognamiglio et al., 2012).
Synthesis of Compounds
The compound has been used in various synthesis processes. For instance, it has been involved in the syntheses of compounds like fenchone and photoisomers of trans-caran-4-one. This demonstrates its utility in creating diverse chemical structures with potential applications in different scientific fields (Boyle et al., 1971).
Building Blocks for Organic Syntheses
Endophytic fungi have been identified as sources for producing building blocks for organic syntheses, including compounds like 2-hydroxymethyl-3-methylcyclopent-2-enone and cis-2-hydroxymethyl-3-methylcyclopentanone, which are related to 2,2,5-Trimethylcyclopentanone. These compounds have shown mild antimycobacterial activity and potential for further development in organic synthesis (Chomcheon et al., 2006).
Multidrug Resistance Reversal
Studies have revealed that certain alicyclic and acyclic compounds containing a structure similar to 2,2,5-Trimethylcyclopentanone exhibit potent multidrug resistance (MDR) reversal properties, highlighting its potential significance in medical research and therapy (Das et al., 2007).
Potential in Antimicrobial Applications
Compounds structurally related to 2,2,5-Trimethylcyclopentanone have shown promising activities against both gram-positive and gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Girgis et al., 2009).
properties
IUPAC Name |
2,2,5-trimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-5-8(2,3)7(6)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJHOYYJYPCTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347808 | |
| Record name | 2,2,5-Trimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Avocado Research MSDS] | |
| Record name | 2,2,5-Trimethylcyclopentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,5-Trimethylcyclopentanone | |
CAS RN |
4573-09-5 | |
| Record name | 2,2,5-Trimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Trimethylcyclopentanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5-Trimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

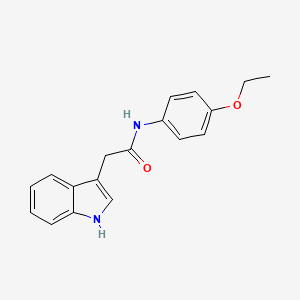


![1-[2,3-Bis(2-oxopropoxy)propoxy]propan-2-one](/img/structure/B1616855.png)

